molecular formula C8H8BrF2NO B7935051 3-Bromo-5-fluoro-2-(2-fluoroethoxy)aniline

3-Bromo-5-fluoro-2-(2-fluoroethoxy)aniline

Cat. No.: B7935051
M. Wt: 252.06 g/mol
InChI Key: ZZKKKQKZZZDJHX-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoro-2-(2-fluoroethoxy)aniline is an organic compound with the molecular formula C8H8BrF2NO It is a derivative of aniline, where the aniline ring is substituted with bromine, fluorine, and a fluoroethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-fluoro-2-(2-fluoroethoxy)aniline typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Nitration: The starting material, 3-bromo-5-fluoroaniline, is nitrated to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group.

    Fluoroethoxylation: The amine group is reacted with 2-fluoroethanol under suitable conditions to introduce the fluoroethoxy group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-fluoro-2-(2-fluoroethoxy)aniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenating agents, nucleophiles, and bases.

    Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or palladium catalysts are used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-5-fluoro-2-(2-fluoroethoxy)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-5-fluoro-2-(2-fluoroethoxy)aniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, affecting their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-fluoroaniline
  • 3-Bromo-4-fluoroaniline
  • 3-Bromo-5-chloro-2-(2-chloroethoxy)aniline

Uniqueness

3-Bromo-5-fluoro-2-(2-fluoroethoxy)aniline is unique due to the presence of both bromine and fluorine atoms, as well as the fluoroethoxy group. These substitutions confer distinct chemical properties, such as increased reactivity and potential for forming hydrogen bonds, which can be advantageous in various applications.

Properties

IUPAC Name

3-bromo-5-fluoro-2-(2-fluoroethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrF2NO/c9-6-3-5(11)4-7(12)8(6)13-2-1-10/h3-4H,1-2,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZKKKQKZZZDJHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)OCCF)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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